1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one
Description
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one is a halogenated aromatic ketone characterized by a bromo-substituted propanone backbone linked to a 3-methoxy-4-(chloromethyl)phenyl group. Its molecular formula is C₁₁H₁₂BrClO₂, with a molar mass of 291.57 g/mol, a predicted density of 1.446 g/cm³, and a boiling point of 347.0±42.0 °C .
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-3-[4-(chloromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)6-12)2-3-9(11)7-13/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
PEJOTQGVDHKYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CBr)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenylpropane derivative followed by chloromethylation and methoxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with a strong oxidizing agent can produce a ketone.
Scientific Research Applications
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one exerts its effects involves its ability to interact with various molecular targets. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Compounds
Key Research Findings
Halogen Stability: Bromo-chloromethyl ketones are less stable under basic conditions compared to their non-ketone analogues, complicating their use in multi-step syntheses .
Substituent Effects : The 3-methoxy group in the target compound enhances solubility and directs electrophilic substitution, whereas the chloromethyl group enables cross-coupling reactions .
Biological Relevance : Chloromethyl- and bromo-substituted aromatics are critical in designing enzyme inhibitors and antimicrobial agents, though the target compound’s bioactivity remains underexplored .
Biological Activity
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one is an organic compound characterized by its unique combination of functional groups, which endows it with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C11H12BrClO2
- Molecular Weight : Approximately 305.59 g/mol
- Functional Groups : The presence of bromine and chlorine atoms, along with a methoxy group, contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites on proteins or other biomolecules, leading to:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be pivotal in modulating various biochemical pathways.
- Protein-Ligand Interactions : Insights into these interactions provide valuable information for therapeutic target identification.
Biological Activity and Applications
This compound has demonstrated various biological activities:
- Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also have potential as an anticancer agent.
- Anti-inflammatory Effects : In studies involving inflammation models, compounds related to this structure have shown significant reductions in pro-inflammatory cytokines (e.g., TNF-α and IL-1β), indicating potential use in inflammatory conditions .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Cancer Cell Line Studies : A study demonstrated that similar halogenated ketones exhibit significant cytotoxicity against breast and lung cancer cell lines, suggesting that the bromine and chloromethyl groups may enhance this effect through increased reactivity with cellular targets .
- Inflammatory Response Models : In a rat model of LPS-induced inflammation, administration of related compounds led to a marked decrease in inflammatory markers, supporting their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
